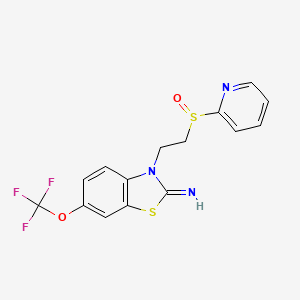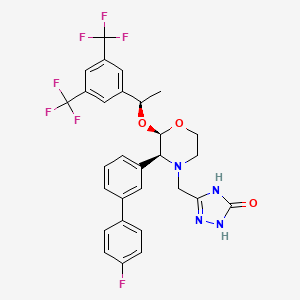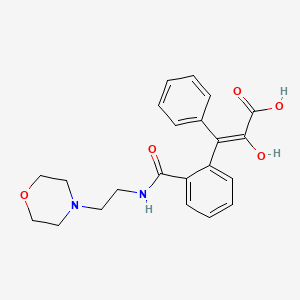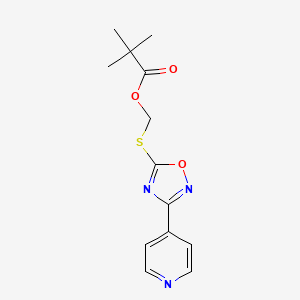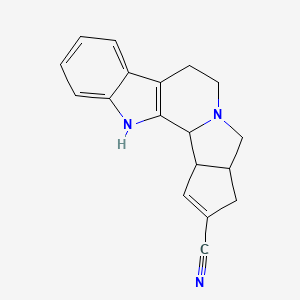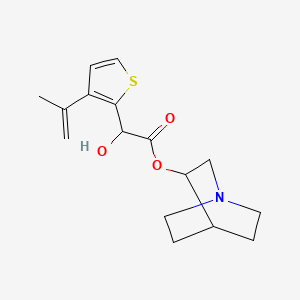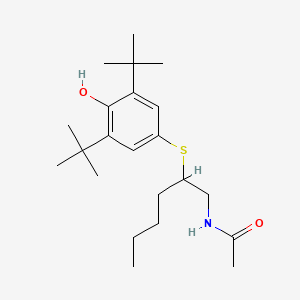
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic group substituted with tert-butyl groups, a thioether linkage, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide typically involves multiple steps:
Formation of the Phenolic Intermediate: The starting material, 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzene, undergoes a reaction with a suitable thiol reagent to introduce the thioether linkage.
Thioether Formation: The phenolic intermediate is then reacted with a hexyl halide under basic conditions to form the thioether linkage.
Acetamide Introduction: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the thioether linkage or the acetamide group.
Substitution: The phenolic and acetamide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Modified thioether or acetamide derivatives.
Substitution Products: Various substituted phenolic and acetamide derivatives.
Scientific Research Applications
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Research has explored the potential therapeutic applications of this compound, including its use as an antioxidant, anti-inflammatory agent, and potential drug candidate for various diseases.
Industry: In industrial applications, N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide is used as an additive in polymers and coatings to enhance their stability and performance.
Mechanism of Action
The mechanism of action of N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by scavenging free radicals, while the thioether linkage and acetamide group can modulate the compound’s binding affinity to specific proteins. These interactions can influence various cellular pathways, including oxidative stress response, inflammation, and signal transduction.
Comparison with Similar Compounds
- N-(2-((3,5-Di-tert-butyl-4-hydroxyphenyl)thio)ethyl)acetamide
- N-(2-((3,5-Di-tert-butyl-4-hydroxyphenyl)thio)propyl)acetamide
- N-(2-((3,5-Di-tert-butyl-4-hydroxyphenyl)thio)butyl)acetamide
Comparison: N-(2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)hexyl)acetamide stands out due to its longer alkyl chain, which can influence its solubility, stability, and interaction with biological targets. The presence of tert-butyl groups enhances its steric hindrance, potentially affecting its reactivity and binding properties compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
88222-14-4 |
|---|---|
Molecular Formula |
C22H37NO2S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexyl]acetamide |
InChI |
InChI=1S/C22H37NO2S/c1-9-10-11-16(14-23-15(2)24)26-17-12-18(21(3,4)5)20(25)19(13-17)22(6,7)8/h12-13,16,25H,9-11,14H2,1-8H3,(H,23,24) |
InChI Key |
AWWKVKNODHZDDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNC(=O)C)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


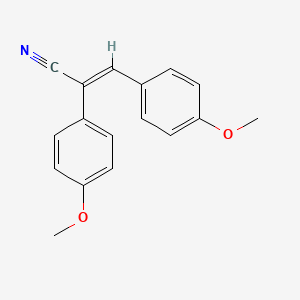
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)

